![molecular formula C19H20ClN3O3S2 B2878601 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 893790-08-4](/img/structure/B2878601.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
This compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds have been studied as inhibitors of MRGX2, a protein involved in various physiological processes .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, thiols, and other reagents .Molecular Structure Analysis
The compound contains a 4H-benzo[e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound. This ring structure is likely to influence the compound’s chemical properties and biological activity .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydro-2h-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, have been shown to exhibit substantial antifungal activities against various phytopathogenic fungi . Therefore, it’s plausible that this compound might also target similar organisms.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antifungal activity of similar compounds, it can be hypothesized that it might interfere with the normal functioning of the fungi, leading to their death .
Biochemical Pathways
Considering the antifungal activity of similar compounds, it’s likely that it disrupts essential biochemical pathways in fungi, leading to their death .
Result of Action
Based on the antifungal activity of similar compounds, it can be hypothesized that it leads to the death of fungi, thereby preventing their growth and spread .
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRKMAXULRAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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